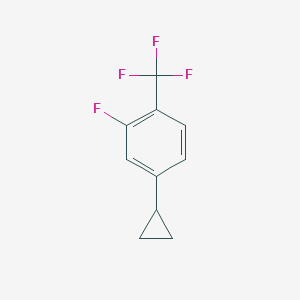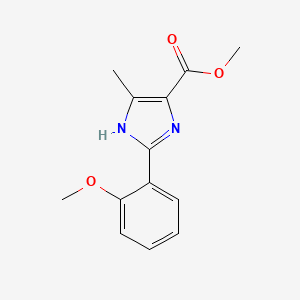![molecular formula C12H17FN2O2 B15335945 2-[(Boc-amino)methyl]-3-fluoroaniline](/img/structure/B15335945.png)
2-[(Boc-amino)methyl]-3-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32876822, also known as 2-[(Boc-amino)methyl]-3-fluoroaniline, is a chemical compound with a molecular formula of C11H15FN2O2 and a molecular weight of 240.28 g/mol . This compound is commonly used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Boc-amino)methyl]-3-fluoroaniline typically involves the protection of the amino group followed by the introduction of the fluorine atom. One common method includes the reaction of 3-fluoroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions at room temperature to yield the Boc-protected product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(Boc-amino)methyl]-3-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group, often in dichloromethane (DCM) as the solvent.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products can include various substituted anilines.
Deprotection Reactions: The primary product is 3-fluoroaniline with the Boc group removed.
Wissenschaftliche Forschungsanwendungen
2-[(Boc-amino)methyl]-3-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Wirkmechanismus
The mechanism of action of 2-[(Boc-amino)methyl]-3-fluoroaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
- 2-[(Boc-amino)methyl]-4-fluoroaniline
- 2-[(Boc-amino)methyl]-2-fluoroaniline
- 2-[(Boc-amino)methyl]-3-chloroaniline
Comparison: Compared to its analogs, 2-[(Boc-amino)methyl]-3-fluoroaniline exhibits unique properties due to the position of the fluorine atom. This positional difference can significantly impact the compound’s reactivity, binding affinity, and overall biological activity. The presence of the fluorine atom at the 3-position enhances its ability to participate in specific chemical reactions and interact with biological targets more effectively .
Eigenschaften
Molekularformel |
C12H17FN2O2 |
|---|---|
Molekulargewicht |
240.27 g/mol |
IUPAC-Name |
tert-butyl N-[(2-amino-6-fluorophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-9(13)5-4-6-10(8)14/h4-6H,7,14H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
RSUXGIZIRFAKIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC=C1F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Methylamino)benzo[d]isothiazol-3(2H)-one](/img/structure/B15335865.png)

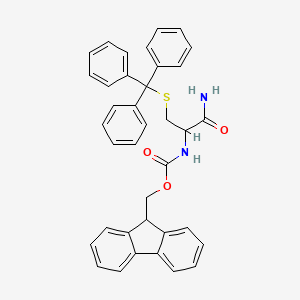
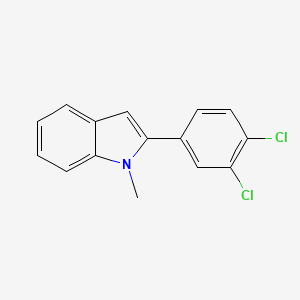
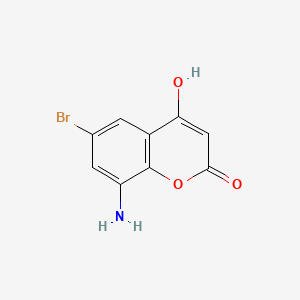
![4-Bromo-7-fluorobenzo[d][1,3]dioxole](/img/structure/B15335894.png)
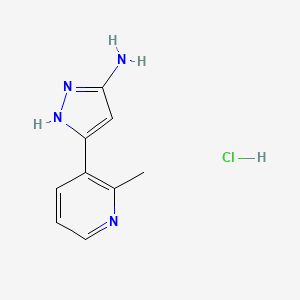
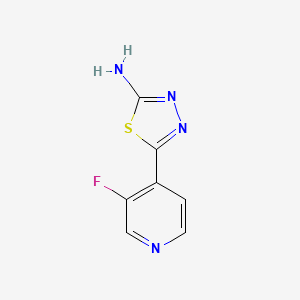
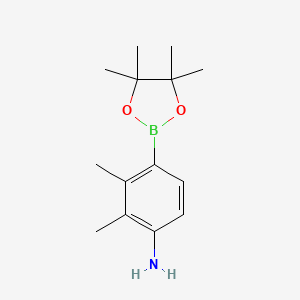
![2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15335922.png)
![6-bromo-1,1a,3,7b-tetrahydro-2H-cyclopropa[c]quinolin-2-one](/img/structure/B15335926.png)

